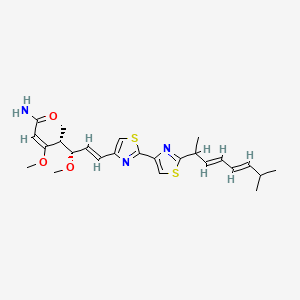

(+)-Myxothiazol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le myxothiazol est un composé chimique produit par la myxobactérie Myxococcus fulvus. Il est connu pour son rôle d'inhibiteur du complexe cytochrome bc1 mitochondrial (réductase coenzyme Q - cytochrome c). Ce composé est un inhibiteur compétitif de l'ubiquinol et se lie au site d'oxydation du quinol (Qo) du complexe bc1, bloquant le transfert d'électrons vers la protéine fer-soufre de Rieske .

Méthodes De Préparation

Le myxothiazol peut être synthétisé par une approche de synthèse totale convergente. La synthèse implique l'élaboration du thioamide (S)-E,E-diène, la conversion en bis-thiazole et les réactions de Wittig entre le bis-thiazole et un aldéhyde. L'aldéhyde β-méthoxyacrylate substitué est produit via un protocole aldolique asymétrique d'Evans ou via la 2H-pyran-2-one . Les méthodes de production industrielle impliquent la culture de Myxococcus fulvus, suivie de l'extraction et de la purification du composé .

Analyse Des Réactions Chimiques

Le myxothiazol subit diverses réactions chimiques, notamment l'oxydation et la substitution. C'est un inhibiteur compétitif de l'ubiquinol et se lie au site d'oxydation du quinol (Qo) du complexe bc1, bloquant le transfert d'électrons vers la protéine fer-soufre de Rieske . Les réactifs couramment utilisés dans ces réactions comprennent le dithionite de sodium et d'autres agents rédox . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du myxothiazol avec des groupes fonctionnels modifiés.

Applications De Recherche Scientifique

Le myxothiazol a un large éventail d'applications en recherche scientifique. Il est utilisé en chimie pour étudier les processus de transfert d'électrons et la fonction mitochondriale. En biologie, il est utilisé pour étudier le rôle du complexe bc1 dans la respiration cellulaire. En médecine, le myxothiazol est étudié pour son potentiel en tant qu'antibiotique antifongique, car il inhibe la croissance de nombreuses levures et champignons . En outre, il a des applications dans l'industrie pour le développement de nouveaux antibiotiques et autres composés bioactifs .

Mécanisme d'action

Le myxothiazol exerce ses effets en inhibant le complexe cytochrome bc1 mitochondrial. Il se lie au site d'oxydation du quinol (Qo) du complexe bc1, bloquant le transfert d'électrons vers la protéine fer-soufre de Rieske. Cette inhibition perturbe la chaîne de transport des électrons, entraînant une diminution de la production d'ATP et de la respiration cellulaire . Les cibles moléculaires impliquées dans ce mécanisme sont les composants du complexe bc1, notamment le cytochrome b et la protéine fer-soufre de Rieske .

Mécanisme D'action

Myxothiazol exerts its effects by inhibiting the mitochondrial cytochrome bc1 complex. It binds at the quinol oxidation (Qo) site of the bc1 complex, blocking electron transfer to the Rieske iron-sulfur protein. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and cellular respiration . The molecular targets involved in this mechanism are the components of the bc1 complex, including cytochrome b and the Rieske iron-sulfur protein .

Comparaison Avec Des Composés Similaires

Le myxothiazol est similaire à d'autres composés qui inhibent le complexe bc1, tels que l'antimycine et la stigmatélline. Le myxothiazol est unique en ce qu'il ne forme pas de liaison hydrogène avec la protéine fer-soufre de Rieske, se liant plutôt dans la région « b-proximale » du site Qo du cytochrome b . Ce mode de liaison unique permet au myxothiazol d'inhiber le transfert d'électrons sans affecter le mouvement du domaine cytoplasmique de la protéine de Rieske. Des composés similaires comprennent l'antimycine, la stigmatélline et d'autres inhibiteurs du complexe bc1 .

Propriétés

Formule moléculaire |

C25H33N3O3S2 |

|---|---|

Poids moléculaire |

487.7 g/mol |

Nom IUPAC |

(2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide |

InChI |

InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13+/t17?,18-,21+/m1/s1 |

Clé InChI |

XKTFQMCPGMTBMD-YCSHSZEBSA-N |

SMILES |

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |

SMILES isomérique |

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)/C=C/C=C/C(C)C)OC)/C(=C\C(=O)N)/OC |

SMILES canonique |

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |

Pictogrammes |

Acute Toxic |

Synonymes |

2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl- myxothiazol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7Z,18E,20Z)-4,10,12,14,16-Pentahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1234165.png)

![(5E,8E,11E,14E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B1234172.png)

![(4aS,6aS,6bR,9R,10S,12aR)-10-[(3R,4S,5S)-4,5-dihydroxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1234175.png)

![3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide;dihydrochloride](/img/structure/B1234183.png)

![(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1234187.png)